molecular formula C17H19ClN4O2S B2593213 5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-13-9

5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2593213
CAS No.: 898346-13-9
M. Wt: 378.88
InChI Key: UYPTVKVTFQWFFW-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a potent and cell-permeable inhibitor of prolyl hydroxylase domain-containing protein 2 (PHD2), a key enzyme in the cellular oxygen-sensing pathway. By selectively inhibiting PHD2, this compound effectively stabilizes the hypoxia-inducible factor-1 alpha (HIF-1α) subunit, preventing its proteasomal degradation under normoxic conditions. The stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of hypoxia-responsive genes. This mechanism is central to research focused on erythropoiesis, angiogenesis, and cellular metabolism . Consequently, this inhibitor is a valuable pharmacological tool for mimicking a state of cellular hypoxia in vitro, enabling the investigation of HIF-mediated pathways in fields such as regenerative medicine, cancer biology, and ischemic disease modeling . Its application allows researchers to dissect the complex role of the PHD-HIF axis without the technical challenges of maintaining physical low-oxygen environments, facilitating high-throughput drug discovery and basic research into oxygen-dependent cellular processes.

Properties

IUPAC Name

5-[(4-chlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-7-9-24-10-8-21)11-3-5-12(18)6-4-11/h3-6,14,23H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPTVKVTFQWFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCOCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thioamides and hydrazines.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the core structure.

    Attachment of the Morpholino Group: This step usually involves nucleophilic substitution reactions, where a morpholine ring is attached to the intermediate compound.

    Final Assembly: The final step involves the coupling of the previously synthesized intermediates under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant anticancer properties. For instance, a study focused on a related compound demonstrated selective cytotoxic effects against melanoma cells. The compound was shown to induce cell cycle arrest and inhibit melanin production in human melanoma cells, suggesting its potential as an alternative chemotherapeutic agent in melanoma treatment .

Immunosuppressive Properties

The compound has been explored for its immunosuppressive capabilities. It is part of a class of compounds that have been investigated for their ability to modulate immune responses. These compounds may be useful in preventing organ transplant rejection and treating autoimmune disorders . The structural similarities to purines enhance their potential as immunomodulators.

Corticotropin-Releasing Factor Receptor Antagonism

Another significant application is its role as a corticotropin-releasing factor receptor 1 antagonist. This activity has been linked to potential treatments for anxiety and alcohol dependence. Preclinical studies have shown that the compound can effectively block stress-induced alcohol seeking behaviors in animal models . This positions it as a promising candidate for addressing alcohol use disorders.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are diverse:

  • Cytotoxic Mechanism : The selective cytotoxic effect observed in melanoma cells may involve the inhibition of specific signaling pathways related to cell proliferation and survival.
  • Immune Modulation : The immunosuppressive effects are likely mediated through alterations in cytokine production and T-cell activation pathways.
  • Receptor Binding Affinity : The high affinity for corticotropin-releasing factor receptors suggests a mechanism involving competitive inhibition at these sites, which could lead to reduced anxiety-like behaviors.

Table 1: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced S-phase arrest in melanoma cells; decreased melanin production
Immunosuppressive PropertiesPotential use in organ transplant rejection and autoimmune disorders
Alcohol Dependence TreatmentBlocked reinstatement of stress-induced alcohol seeking behaviors

Mechanism of Action

The mechanism of action of 5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA synthesis inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The thiazolo[3,2-b][1,2,4]triazole core is shared among several derivatives. Key differences arise from substituents at positions 2, 5, and 6:

  • Position 2 : The ethyl group in the target compound contrasts with methyl (e.g., compound 5a in ), phenyl (e.g., 5d ), or acetamide groups (e.g., 2h in ). Ethyl substituents balance lipophilicity and steric bulk compared to bulkier groups like cyclohexylmethyl () .
  • Position 5: The morpholino-(4-chlorophenyl)methyl group distinguishes the target compound from analogs with amino-methylene (e.g., 5f in ) or benzylidene groups (e.g., 2k in ).
  • Position 6 : The hydroxyl group contrasts with oxo groups (e.g., 5g in ) or ester functionalities (e.g., 6d in ). Hydroxyl may confer acidity and hydrogen-bonding interactions .

Physicochemical Properties

Compound (Example) Substituents (Position 5) Melting Point (°C) Molecular Weight (LCMS) Key Features
Target Compound Morpholino-(4-chlorophenyl)methyl N/A N/A Hydroxyl at C6, ethyl at C2
5f () 4-Chlorophenylamino-methylene >280 336 [M+H]+ High melting point, rigid structure
2h () Chlorophenyl-acetamide 224–226 449 [M+H]+ Acetamide enhances polarity
5g () Furan-2-ylmethylamino-methylene 176–178 291 [M+H]+ Lower melting point due to furan
(5E)-2-(4-Cl-Ph) () 3-Fluorobenzylidene >250 361 [M+H]+ Planar conjugated system (E-configuration)
  • Melting Points: Rigid substituents (e.g., 4-chlorophenyl in 5f) increase melting points (>280°C), while flexible groups (e.g., morpholino) may reduce crystallinity .
  • Solubility: Morpholino and hydroxyl groups likely improve aqueous solubility compared to purely aromatic analogs like 2k (thiophene, ) .

Spectroscopic Characteristics

  • 1H-NMR: The morpholino group’s protons (δ ~3.5–4.0 ppm) and ethyl group (δ ~1.2–1.5 ppm for CH3) would dominate the spectrum, differing from amino-methylene signals (δ ~6–8 ppm for NH in 5f) .
  • LCMS: Molecular ion peaks for analogs range from 220–486 [M+H]+, depending on substituents. The target compound’s molecular weight is expected to align with morpholino-containing derivatives (~400–450 [M+H]+) .

Pharmacological Implications

  • Morpholino Derivatives: Compounds with morpholine (e.g., ’s 6-10) exhibit improved bioavailability due to enhanced solubility and metabolic stability .
  • Chlorophenyl Groups : The 4-chlorophenyl moiety (shared with 5f and 2h ) is common in bioactive molecules, contributing to hydrophobic interactions in target binding .

Biological Activity

The compound 5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C16_{16}H18_{18}ClN5_{5}OS
  • Molecular Weight : 367.86 g/mol

The structure features a thiazole ring fused with a triazole moiety and substituted with a chlorophenyl and morpholino group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound may show efficacy. Enzyme inhibition studies have demonstrated that related thiazole and triazole derivatives can act as effective inhibitors of urease and acetylcholinesterase (AChE), which are crucial in various biochemical pathways .

EnzymeIC50_{50} (µM)Reference
Urease2.14 ± 0.003
AChE1.13 ± 0.003

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole and triazole rings play a significant role in interacting with biological targets due to their ability to form hydrogen bonds and π–π interactions with amino acid residues in target proteins.

Case Studies

  • Corticotropin-Releasing Factor (CRF) Antagonism :
    A related compound demonstrated promising results as a CRF antagonist in preclinical models of alcoholism. This study highlighted the potential for compounds in this class to modulate neuroendocrine responses and behavior associated with stress and addiction .
  • Anticancer Activity :
    Research on copper complexes involving triazole derivatives suggests potential anticancer properties. The structural characteristics of these compounds enhance their interaction with cellular targets involved in proliferation and survival pathways .

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